6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine
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Overview
Description
6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that features a triazole ring fused to a pyridazine ring with a fluorine atom at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the cyclization of 2-hydrazinopyrazine with orthoesters, followed by catalytic hydrogenation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalable and eco-friendly synthetic routes mentioned above could potentially be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom and the triazole ring makes it reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Conditions such as microwave irradiation and catalytic hydrogenation are often employed .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.
Scientific Research Applications
6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine has a wide range of applications in scientific research. In medicinal chemistry, it is investigated for its potential as an inhibitor of various enzymes and receptors, including c-Met and VEGFR-2 kinases . It also shows promise in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, this compound is used in material sciences for its unique structural properties .
Mechanism of Action
The mechanism of action of 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of c-Met and VEGFR-2 kinases, leading to the suppression of cell proliferation and angiogenesis . Molecular docking studies have shown that this compound can bind to these proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-Fluoro-[1,2,4]triazolo[1,5-b]pyridazine include other triazole-fused heterocycles such as 1,2,4-triazolo[1,5-a]pyridines and 1,2,4-triazolo[4,3-a]pyrazines . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness: What sets this compound apart is the presence of the fluorine atom at the 6th position, which can significantly influence its reactivity and biological activity. This unique structural feature makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C5H3FN4 |
---|---|
Molecular Weight |
138.10 g/mol |
IUPAC Name |
6-fluoro-[1,2,4]triazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C5H3FN4/c6-4-1-2-5-7-3-8-10(5)9-4/h1-3H |
InChI Key |
MMYZYUPJQFBKSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NC=N2)F |
Origin of Product |
United States |
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